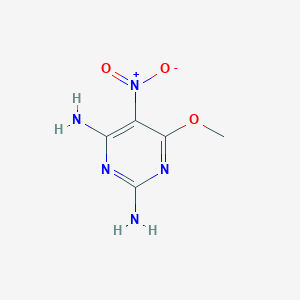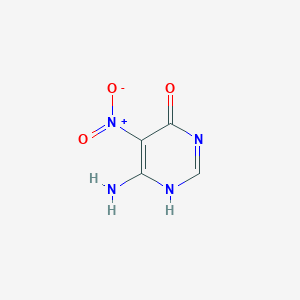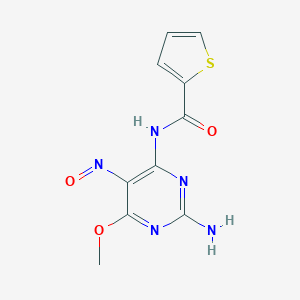![molecular formula C30H24O4S2 B372198 1,10-bis(benzenesulfonyl)pentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene](/img/structure/B372198.png)
1,10-bis(benzenesulfonyl)pentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4c,9c-Bis(phenylsulfonyl)-4b,4c,5,9b,9c,10-hexahydroindeno[1’,2’:3,4]cyclobuta[1,2-a]indene is a complex organic compound characterized by its unique polycyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis and materials science. Its structure includes multiple fused rings and phenylsulfonyl groups, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 4c,9c-Bis(phenylsulfonyl)-4b,4c,5,9b,9c,10-hexahydroindeno[1’,2’:3,4]cyclobuta[1,2-a]indene typically involves multi-step organic reactions. One common method includes the cobalt-catalyzed alkyne cyclotrimerization, which is used to form the core polycyclic structure . This process involves the reaction of alkynes in the presence of a cobalt catalyst under controlled conditions to yield the desired polycyclic framework. The phenylsulfonyl groups are then introduced through subsequent sulfonation reactions using reagents such as phenylsulfonyl chloride .
Analyse Chemischer Reaktionen
4c,9c-Bis(phenylsulfonyl)-4b,4c,5,9b,9c,10-hexahydroindeno[1’,2’:3,4]cyclobuta[1,2-a]indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of sulfonyl groups.
Substitution: The phenylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4c,9c-Bis(phenylsulfonyl)-4b,4c,5,9b,9c,10-hexahydroindeno[1’,2’:3,4]cyclobuta[1,2-a]indene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4c,9c-Bis(phenylsulfonyl)-4b,4c,5,9b,9c,10-hexahydroindeno[1’,2’:3,4]cyclobuta[1,2-a]indene involves its interaction with molecular targets through its phenylsulfonyl groups. These groups can form strong interactions with various biological molecules, influencing pathways and processes at the molecular level. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4c,9c-Bis(phenylsulfonyl)-4b,4c,5,9b,9c,10-hexahydroindeno[1’,2’:3,4]cyclobuta[1,2-a]indene include other polycyclic compounds with sulfonyl groups, such as:
Cyclobuta[1,2-a3,4-b’]bisbiphenylene: Known for its bent phenylene frame and similar synthetic routes.
Benzo[1’‘,2’‘3,4;4’‘,5’‘3’,4’]bis(cyclobuta[1,2-c]thiophene): Features linearly annulated rings and applications in electronic materials.
These compounds share structural similarities but differ in their specific ring systems and functional groups, leading to unique properties and applications.
Eigenschaften
Molekularformel |
C30H24O4S2 |
|---|---|
Molekulargewicht |
512.6g/mol |
IUPAC-Name |
1,10-bis(benzenesulfonyl)pentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene |
InChI |
InChI=1S/C30H24O4S2/c31-35(32,23-13-3-1-4-14-23)29-19-21-11-7-9-17-25(21)27(29)30(36(33,34)24-15-5-2-6-16-24)20-22-12-8-10-18-26(22)28(29)30/h1-18,27-28H,19-20H2 |
InChI-Schlüssel |
PWNBWXXAFHATNX-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3C1(C4C3(CC5=CC=CC=C45)S(=O)(=O)C6=CC=CC=C6)S(=O)(=O)C7=CC=CC=C7 |
Kanonische SMILES |
C1C2=CC=CC=C2C3C1(C4C3(CC5=CC=CC=C45)S(=O)(=O)C6=CC=CC=C6)S(=O)(=O)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one](/img/structure/B372115.png)







![6-[(2-ethoxybenzyl)amino]-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione](/img/structure/B372133.png)




![ethyl 4-[(6-amino-5-nitroso-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B372141.png)
